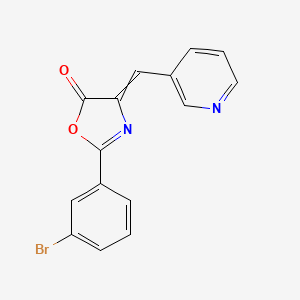
5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is a synthetic organic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and an amino acid derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote cyclization, forming the oxazolone ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while substitution could introduce new substituents at the bromophenyl position.
科学研究应用
Chemistry
In chemistry, “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces or the creation of new materials with desired characteristics.
作用机制
The mechanism by which “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyridinylmethylene groups suggests potential interactions with aromatic and heterocyclic binding sites.
相似化合物的比较
Similar Compounds
- 5(4H)-Oxazolone, 2-phenyl-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-chlorophenyl)-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-methylphenyl)-4-(3-pyridinylmethylene)-
Uniqueness
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is unique due to the presence of the bromophenyl group, which can influence its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound versatile for different synthetic and industrial purposes.
属性
分子式 |
C15H9BrN2O2 |
|---|---|
分子量 |
329.15 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-11(8-12)14-18-13(15(19)20-14)7-10-3-2-6-17-9-10/h1-9H |
InChI 键 |
UBEOAFQCFKQVDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
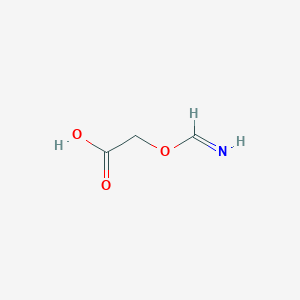
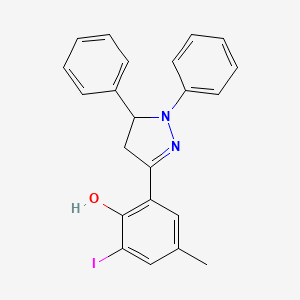
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
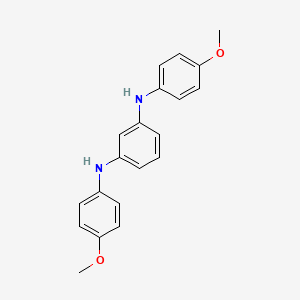

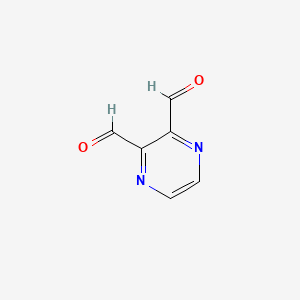
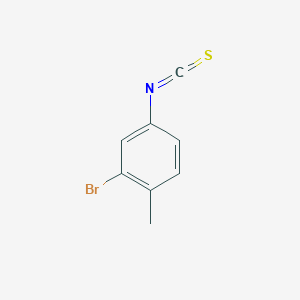
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
